molecular formula C8H15N3O B595538 2-methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one CAS No. 1256642-93-9

2-methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one

Cat. No.: B595538
CAS No.: 1256642-93-9
M. Wt: 169.228
InChI Key: AQERSHFVJCXUDR-UHFFFAOYSA-N
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Description

2-Methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one (CAS: 1256642-93-9) is a bicyclic heterocyclic compound characterized by a fully saturated pyrazine ring fused with a piperazine moiety. Its molecular formula is C₈H₁₅N₃O, with a molecular weight of 169.22 g/mol .

Properties

IUPAC Name

2-methyl-4,6,7,8,9,9a-hexahydro-3H-pyrazino[1,2-a]pyrazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O/c1-10-4-5-11-3-2-9-6-7(11)8(10)12/h7,9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQERSHFVJCXUDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN2CCNCC2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . These methods allow for the efficient construction of the bicyclic pyrazine framework. Common starting materials include diamines and diketones, which undergo cyclization under acidic or basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens, alkyl halides, and organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key physicochemical parameters and structural features of 2-methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Key Features
This compound 1256642-93-9 C₈H₁₅N₃O 169.22 Methyl at position 2 Fully saturated bicyclic system; potential hsClpP activator
Hexahydro-8-methyl-2H-pyrazino[1,2-a]pyrazin-1(6H)-one 63285-61-0 C₈H₁₅N₃O 169.22 Methyl at position 8 Structural isomer with methyl substitution at position 8; no reported bioactivity
Pyrrolo[1,2-a]pyrazin-1(2H)-one Varies C₇H₈N₂O 136.15 None (parent compound) Unsaturated pyrrolo-pyrazinone core; intramolecular hydrogen bonds
7-Acetylpyrrolo[1,2-a]pyrazin-1(2H)-one N/A C₉H₁₀N₂O₂ 178.19 Acetyl group at position 7 Intermediate in BET bromodomain inhibitor synthesis
Hexahydropyrrolo[1,2-a]pyrazin-1,4-dione N/A C₈H₁₂N₂O₂ 168.19 Dione groups Natural product isolated from Urtica dioica; 3-alkyl/aryl substituents

Key Observations :

  • Substitution Position : The position of methyl groups significantly impacts biological activity. For example, 2-methyl substitution in the target compound may enhance protease activation compared to 8-methyl analogs .
  • Ring Saturation: Fully saturated pyrazino-pyrazinones (e.g., hexahydro derivatives) exhibit greater conformational rigidity than unsaturated analogs like pyrrolo[1,2-a]pyrazin-1(2H)-ones .
  • Functional Groups : Acetyl or dione substituents (e.g., in 7-acetylpyrrolo derivatives) enhance binding to bromodomains or natural product bioactivity .

Hydrogen Bonding and Conformational Analysis

  • Intramolecular Hydrogen Bonds: Pyrrolo[1,2-a]pyrazinones form stable C-H···O hydrogen bonds, stabilizing planar conformations critical for enzyme binding .
  • Saturated Analogs: Hexahydro derivatives lack π-conjugation, reducing hydrogen-bond donor capacity but enhancing metabolic stability .

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